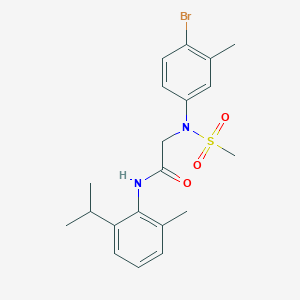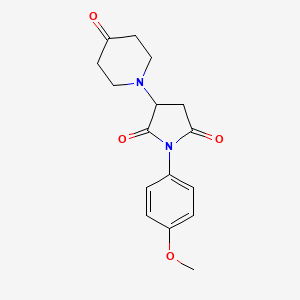
2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine
Overview
Description
2,2,4-Trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine: is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific compound , with its unique nitro substitution, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst. One method involves using treated natural zeolite as a catalyst under solvent-free conditions. The reaction is carried out at 50°C for 2 hours, yielding the desired product in a 73% yield . Another method involves the reaction of 1,2-phenylenediamine with acetone and ethanol under microwave irradiation, resulting in the formation of the benzodiazepine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as natural zeolite can be reused multiple times, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Formation of 2,2,4-trimethyl-7-amino-2,3-dihydro-1H-1,5-benzodiazepine.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine: Benzodiazepines are widely studied for their pharmacological properties. The nitro-substituted benzodiazepine may exhibit unique biological activities, making it a potential candidate for drug development. It can be investigated for its anxiolytic, sedative, and anticonvulsant properties .
Industry: The compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the field of materials science and nanotechnology .
Mechanism of Action
The mechanism of action of benzodiazepines generally involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects . The specific nitro substitution in 2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine may influence its binding affinity and efficacy, potentially leading to unique pharmacological effects.
Comparison with Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Lacks the nitro group, which may result in different chemical and biological properties.
Nitrazepam: Another benzodiazepine with a nitro group, known for its hypnotic and anticonvulsant properties.
Uniqueness: The presence of the nitro group in 2,2,4-trimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepine distinguishes it from other benzodiazepines. This substitution can significantly alter its chemical reactivity and biological activity, making it a compound of interest for further research and development .
Properties
IUPAC Name |
2,2,4-trimethyl-7-nitro-1,3-dihydro-1,5-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-12(2,3)14-10-5-4-9(15(16)17)6-11(10)13-8/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPKUCILBDKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC(C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Ethoxyphenyl)amino]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4231330.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(pentafluorophenyl)piperazine](/img/structure/B4231337.png)
![3-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B4231339.png)
![3-chloro-N-[1-[4-methyl-5-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4231346.png)
![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231354.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4231370.png)
![N-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4231374.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4231375.png)
![methyl 4-[2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethoxy]benzoate hydrobromide](/img/structure/B4231379.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4231408.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4231417.png)
